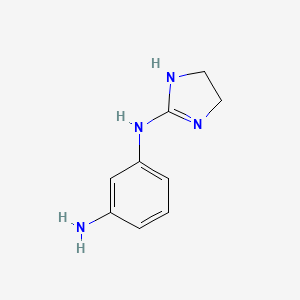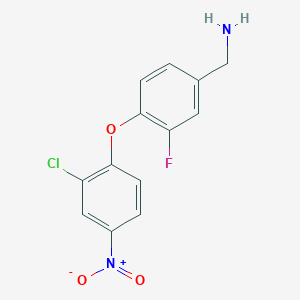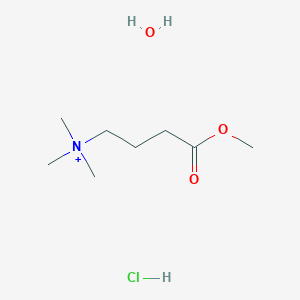
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride typically involves the reaction of 4-methoxy-4-oxobutyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-compounds, while reduction may produce various alcohols or amines.
Scientific Research Applications
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-4-oxobutyl)triphenylphosphonium bromide: This compound has a similar structure but contains a triphenylphosphonium group instead of a trimethylazanium group.
(4-Methoxy-4-oxobutyl)acrylic acid: This compound has a similar backbone but contains an acrylic acid group.
Uniqueness
(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H21ClNO3+ |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride |
InChI |
InChI=1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;; |
InChI Key |
HUCARLCBGJLGMH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




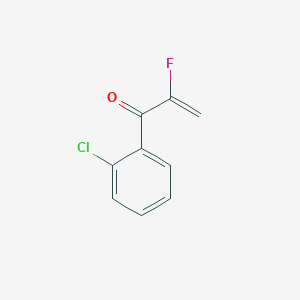


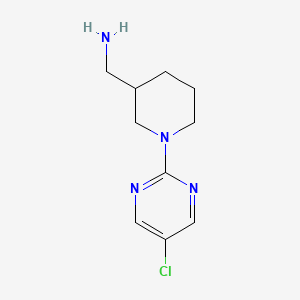
![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)

